ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The thiophene ring, a five-membered ring with one sulfur atom, is a common feature in many biologically active compounds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. For example, the ester group might be hydrolyzed under acidic or basic conditions, and the amide group could participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the amide and ester could influence its solubility in different solvents .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Advanced Synthesis Methods
Research has explored the synthesis of thiophene derivatives using advanced techniques such as the four-component Gewald reaction under organocatalyzed aqueous conditions, demonstrating efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene in short time periods (Abaee & Cheraghi, 2013). This method highlights the efficiency and eco-friendly aspects of synthesizing thiophene derivatives.
Unique Chemical Structures and Properties
The synthesis and characterization of unique thiophene derivatives, such as "4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane," reveal the compound's distinct properties and reactions with various reagents, underscoring the versatile nature of thiophene-based compounds in creating novel chemical entities with potential applications in various fields (Nakayama et al., 1998).
Potential Applications
Antimicrobial and Antifungal Activity
Some thiophene derivatives have been synthesized and examined for their antibacterial and antifungal activities against a range of pathogenic strains, showing activity comparable to conventional antibiotics. This suggests their potential application in developing new antimicrobial agents (Altundas et al., 2010).
Antioxidant and Anti-inflammatory Properties
Derivatives of thiophene have been investigated for their antioxidant and anti-inflammatory effects, indicating significant potential in therapeutic applications related to managing oxidative stress and inflammation (Sherif & Hosny, 2014).
Organic Photovoltaics and Conducting Polymers
Thiophene-substituted compounds have shown promise in applications related to organic photovoltaic cells and conducting polymers, underscoring their potential in renewable energy technologies and electronic materials (Kim et al., 2014); (Sotzing et al., 1996).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S2/c1-2-34-25(31)22-20-8-4-3-5-9-21(20)35-24(22)28-23(30)18-10-12-19(13-11-18)36(32,33)29(16-6-14-26)17-7-15-27/h10-13H,2-9,16-17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUAYYUKQWLQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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